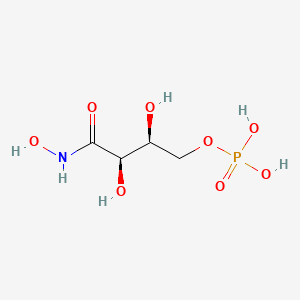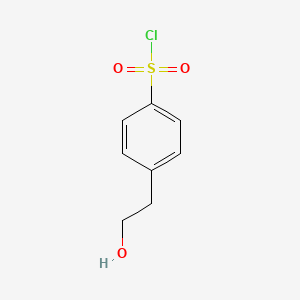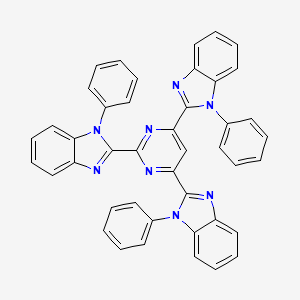
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form 2-phenylquinazoline.
Chlorination: The 2-phenylquinazoline is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position, yielding 6-chloro-2-phenylquinazoline.
Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage, resulting in 2-(6-chloro-2-phenylquinazolin-4-ylsulfanyl)quinazoline.
Acetamide Formation: Finally, the thioether compound is reacted with N,N-dimethylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazoline core using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Azido or cyano derivatives of the quinazoline core.
科学研究应用
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Pharmaceutical Research: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in various biological assays to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation and survival. By binding to these targets, it can disrupt cellular signaling pathways, leading to apoptosis (programmed cell death) or cell cycle arrest.
相似化合物的比较
Similar Compounds
2-Phenylquinazoline: Lacks the chlorine and thioether functionalities, resulting in different biological activities.
6-Chloro-2-phenylquinazoline: Similar structure but without the thioether and acetamide groups, leading to variations in its chemical reactivity and biological properties.
2-(6-Chloroquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide: Similar but lacks the phenyl group, which can affect its overall activity and target specificity.
Uniqueness
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, thioether linkage, and acetamide group allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H16ClN3OS |
|---|---|
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-22(2)16(23)11-24-18-14-10-13(19)8-9-15(14)20-17(21-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI 键 |
NBKLSKVRPVWJTC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)

![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)



![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)


![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
